Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H8N2O2Li. It is a lithium salt of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 5-methylimidazo[1,2-a]pyridine-3-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar procedures to those used in laboratory synthesis are employed, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reactions are typically carried out in polar solvents such as water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the imidazo[1,2-a]pyridine ring, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Mechanism of Action
The mechanism of action of lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate is not fully understood. it is believed that the lithium ion plays a crucial role in modulating various biochemical pathways. Lithium ions are known to affect neurotransmitter release and signal transduction pathways, which may explain some of the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Lithium(1+) ion 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate: This compound is structurally similar but has different substituents on the imidazo[1,2-a]pyridine ring.
Other imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine have been studied for their biological and chemical properties.
Uniqueness
Lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the lithium ion, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
lithium;5-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.Li/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8;/h2-5H,1H3,(H,12,13);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLJMXGIEKWRGR-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=CC2=NC=C(N12)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7LiN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909314-36-8 |
Source
|
Record name | lithium(1+) ion 5-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.